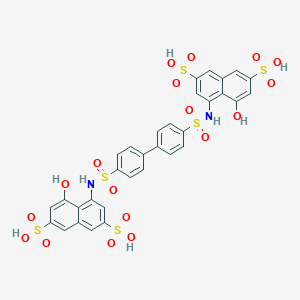
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid), also known as BBNS, is a water-soluble dye molecule that has been widely used as a fluorescent probe in biological and biomedical research. BBNS has unique optical properties, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics, which make it an ideal tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is based on its unique optical properties. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to separate the excitation and emission signals. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) also has a pH-dependent spectral characteristic, which means that the emission wavelength changes with the pH of the environment. This property allows 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) to be used as a pH sensor in living cells. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a high fluorescence quantum yield, which means that it emits a large amount of light per absorbed photon, making it highly sensitive to changes in the local environment.
Efectos Bioquímicos Y Fisiológicos
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has no known biochemical or physiological effects on living cells or organisms. It is non-toxic and does not interfere with normal cellular processes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is rapidly taken up by cells and can be easily detected by fluorescence microscopy or spectroscopy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has several advantages over other fluorescent probes, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also highly water-soluble and stable under physiological conditions. However, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has some limitations, such as its limited photostability, which can lead to photobleaching and loss of fluorescence signal over time. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) research. One direction is to develop new derivatives of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) with improved photostability and fluorescence properties. Another direction is to use 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) as a tool for studying protein-protein interactions and protein conformational changes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to develop new diagnostic tools for detecting amyloid fibrils in vivo. Overall, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has great potential for advancing our understanding of various biological processes and for developing new biomedical applications.
Métodos De Síntesis
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be synthesized by reacting 4,4'-diaminobiphenyl with 5-hydroxy-2,7-naphthalenedisulfonic acid in the presence of sulfuric acid. The reaction yields a mixture of products, which can be separated and purified by column chromatography. The final product is a yellow powder that is highly water-soluble and stable under physiological conditions.
Aplicaciones Científicas De Investigación
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has been widely used as a fluorescent probe in various biological and biomedical research fields, such as cell biology, biochemistry, and pharmacology. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to label proteins, lipids, and nucleic acids, and to track their localization and dynamics in living cells. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to monitor intracellular pH changes, membrane potential changes, and ion concentrations. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to detect amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
130798-64-0 |
|---|---|
Nombre del producto |
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) |
Fórmula molecular |
C32H24N2O18S6 |
Peso molecular |
916.9 g/mol |
Nombre IUPAC |
4-hydroxy-5-[[4-[4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N2O18S6/c35-29-15-25(57(47,48)49)11-19-9-23(55(41,42)43)13-27(31(19)29)33-53(37,38)21-5-1-17(2-6-21)18-3-7-22(8-4-18)54(39,40)34-28-14-24(56(44,45)46)10-20-12-26(58(50,51)52)16-30(36)32(20)28/h1-16,33-36H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
Clave InChI |
GJQZBXKHRGDUPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
Otros números CAS |
130798-64-0 |
Sinónimos |
4,4'-(4,4'-biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-BPS-bis(NapSS) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



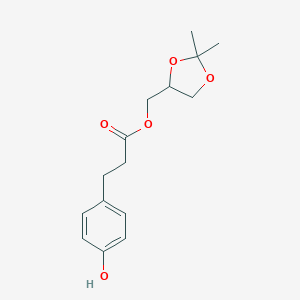
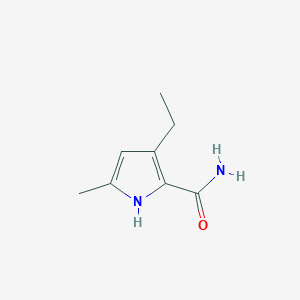

![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
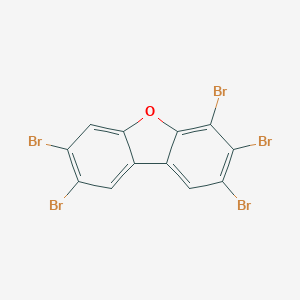

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
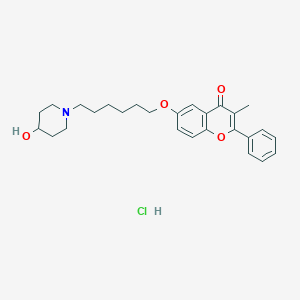
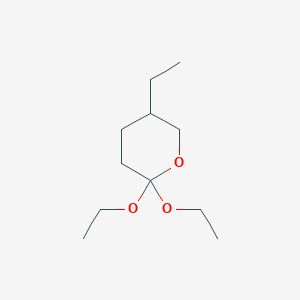


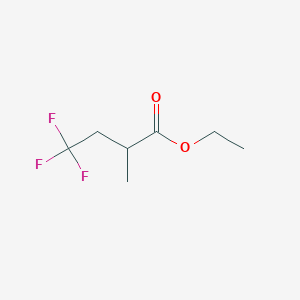
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)